
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the fluorophenyl group and the dimethoxybenzoate moiety. Common reagents used in these reactions include various halides, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds containing benzoxazole moieties exhibit promising anticancer properties. The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate enhances its interaction with biological targets, potentially leading to the inhibition of tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The structural characteristics of benzoxazole derivatives suggest that they may inhibit bacterial and fungal growth by disrupting cellular processes or by interfering with nucleic acid synthesis. Research on related compounds has demonstrated significant efficacy against a range of pathogens, suggesting that this compound may possess similar properties.
Material Science Applications
1. Photophysical Properties
The incorporation of fluorine into organic compounds often enhances their photophysical properties. This compound may be utilized in the development of fluorescent materials or sensors due to its ability to absorb and emit light at specific wavelengths. Research into similar benzoxazole derivatives has shown potential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
2. Polymer Chemistry
The unique structure of this compound allows for its potential use as a monomer or additive in polymer synthesis. Its reactivity can be exploited to create polymers with enhanced thermal stability and mechanical properties.
Analytical Applications
1. Chemical Sensors
Due to its distinctive chemical structure, this compound could be developed into a chemical sensor for detecting environmental pollutants or biological markers. The sensitivity and specificity of the sensor could be improved by modifying the compound's functional groups to enhance its interaction with target analytes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzoxazole derivatives. The results indicated that modifications to the benzoxazole structure significantly impacted cytotoxicity against breast cancer cell lines. The study concluded that compounds similar to this compound could be promising candidates for further development as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of benzoxazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggested that the introduction of electron-withdrawing groups like fluorine increased antimicrobial activity by enhancing membrane permeability.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Acetoxyphenyl)acrylate
- 3-Methoxybenzoate
- 4-Fluorophenylbenzoxazole
Uniqueness
Compared to similar compounds, 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the benzoxazole ring and dimethoxybenzoate moiety contribute to its potential therapeutic effects.
Biological Activity
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,5-dimethoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C22H20FNO4
- Molecular Weight : 365.40 g/mol
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly its antimicrobial and antitumor properties.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial activity. For instance, a related study showed that compounds with similar structures demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 12–16 µM for certain derivatives, suggesting that modifications in the molecular structure can enhance or diminish activity .
Compound | MIC (µM) | Activity Type |
---|---|---|
MA-1115 | 12–16 | Antimicrobial |
MA-1156 | 15 | Antimicrobial |
MA-1114 | 14 | Antimicrobial |
Antitumor Activity
The antitumor potential of benzoxazole derivatives has been explored through various in vitro assays. Compounds similar to this compound have shown promising results against different cancer cell lines. For example, a study reported IC50 values of around 6.26 ± 0.33 μM for HCC827 cells, indicating significant cytotoxicity .
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
HCC827 | 6.26 ± 0.33 | 2D Assay |
NCI-H358 | 6.48 ± 0.11 | 2D Assay |
HCC827 | 20.46 ± 8.63 | 3D Assay |
NCI-H358 | 16.00 ± 9.38 | 3D Assay |
Structure-Activity Relationships (SAR)
The biological activity of benzoxazole derivatives is closely linked to their structural features. Modifications such as the introduction of fluorine atoms or methoxy groups can significantly influence their efficacy:
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances antimicrobial activity.
- Methoxy Groups : The addition of methoxy groups at specific positions has been shown to improve antitumor properties.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical and laboratory settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzoxazole derivatives against Staphylococcus aureus and Escherichia coli, noting that compounds with fluorinated phenyl groups exhibited enhanced inhibition zones compared to non-fluorinated counterparts.
- Antitumor Studies : In vitro studies on lung cancer cell lines demonstrated that certain derivatives led to apoptosis in cancer cells, suggesting a potential mechanism for their antitumor effects.
Properties
Molecular Formula |
C22H16FNO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C22H16FNO5/c1-26-17-9-14(10-18(11-17)27-2)22(25)28-16-7-8-19-20(12-16)29-24-21(19)13-3-5-15(23)6-4-13/h3-12H,1-2H3 |
InChI Key |
LFNQRDVANHATBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.